

Odorranain-F-RA1: Structural Classification, Gene Ontology, and Functional Characterization

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Compound of Interest

Compound Name: *Odorranain-F-RA1 peptide precursor*

Cat. No.: *B1578453*

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Executive Summary

Odorranain-F-RA1 (UniProt ID: D2K8I2) is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Golden Crossband Frog (*Odorrana andersonii*).^[1] Belonging to the Brevinin/Esculentin superfamily, this peptide represents a critical class of innate immune effectors characterized by a conserved "Rana box" motif. This whitepaper provides a rigorous analysis of its gene ontology, physicochemical properties, and mechanism of action, serving as a foundational guide for its potential development as a therapeutic agent against multidrug-resistant (MDR) pathogens.

Gene Ontology (GO) and Phylogenetic Classification

The classification of Odorranain-F-RA1 is derived from its sequence homology with the Ranidae family of AMPs. Its annotation relies on the Gene Ontology (GO) framework, linking the peptide to specific biological contexts.^{[2][3]}

Taxonomic and Family Classification

- Superkingdom: Eukaryota
- Family: Ranidae (True Frogs)

- Genus:Odorrana
- Superfamily: Brevinin/Esculentin/Gaegurin (Pfam: PF03032)[4]
- Signature Motif: The "Rana Box" (C-terminal cyclic heptapeptide stabilized by a disulfide bridge).[5]

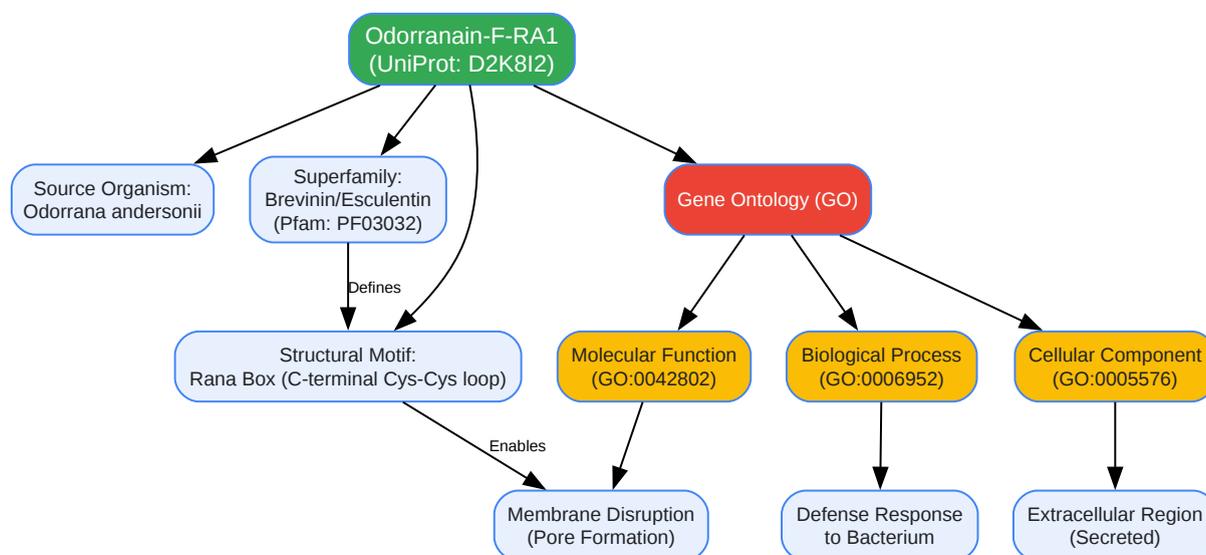
Gene Ontology Annotations

The following GO terms are assigned based on domain architecture (InterPro: IPR012521) and functional inference (IEA - Inferred from Electronic Annotation).

GO Aspect	GO ID	Term	Definition & Context
Biological Process	GO:0006952	Defense Response	Reactions triggered in response to the presence of a foreign body or injury. Specifically, the innate immune response against bacteria.[5]
Biological Process	GO:0042742	Defense Response to Bacterium	Specific activation of pathways to restrict, neutralize, or destroy invading bacteria.
Cellular Component	GO:0005576	Extracellular Region	The peptide is secreted via holocrine/merocrine mechanisms from granular glands in the dorsal skin.
Molecular Function	GO:0005198	Structural Molecule Activity	(Inferred) Capability to integrate into and disrupt the lipid bilayer of target membranes.
Molecular Function	GO:0042802	Identical Protein Binding	Potential for oligomerization (dimer/trimer formation) within the membrane to form pores.

Classification Visualization

The following diagram illustrates the hierarchical classification and functional logic of Odorranain-F-RA1.



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Figure 1: Hierarchical classification and Gene Ontology mapping of Odorrainin-F-RA1.

Structural Biochemistry and Mechanism of Action

Primary Sequence Analysis

Sequence:GFMDTAKNVAKNMAVTLLEDNLKCKITKAC (29 AA)

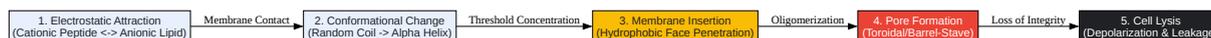
- N-Terminal Region: Hydrophobic/Amphipathic helix potential (GFMDTA...).
- C-Terminal Region: The Rana Box (CKITKAC). The disulfide bond between Cys23 and Cys29 creates a cyclic loop essential for proteolytic stability and membrane interaction.

Mechanism: The Shai-Matsuzaki-Huang (SMH) Model

Odorrainin-F-RA1 likely follows the SMH model of membrane permeabilization.

- Binding: The cationic peptide binds electrostatically to the anionic headgroups of bacterial lipids (LPS/Lipid A).

- Folding: Upon membrane contact, the random coil structure transitions into an amphipathic -helix.
- Insertion: The hydrophobic face inserts into the membrane core.
- Disruption: Accumulation leads to toroidal pore formation or the "carpet mechanism," causing micellization and cell lysis.



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Figure 2: Step-wise mechanism of action for Odorrain-F-RA1 bacterial membrane disruption.

Experimental Protocols for Validation

To validate the classification and activity of Odorrain-F-RA1, the following self-validating protocols are recommended. These protocols prioritize the establishment of causality between peptide structure and biological function.

Circular Dichroism (CD) Spectroscopy

Objective: Confirm the structural transition from random coil (aqueous) to -helix (membrane-mimetic). This validates the "Folding" step of the MOA.

- Reagents:
 - Peptide stock (1 mg/mL in water).
 - TFE (2,2,2-Trifluoroethanol) or SDS (Sodium Dodecyl Sulfate) micelles.
 - Phosphate buffer (10 mM, pH 7.4).
- Protocol:

- Baseline Scan: Dissolve peptide (50 μ M) in phosphate buffer. Scan 190–250 nm. Expectation: Minimum at 200 nm (Random Coil).
- Titration: Sequentially add TFE (0% to 50% v/v) or SDS (0 to 20 mM).
- Measurement: Record spectra at each increment.
- Data Analysis: Observe the shift to double minima at 208 nm and 222 nm.
- Validation: Calculate % helicity using mean residue ellipticity (MRE). If helicity does not increase with TFE/SDS, the peptide may be misfolded or oxidized (check disulfide bond).

Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify the "Defense Response" (GO:0042742) against standard bacterial strains.

- Strains: S. aureus (Gram+), E. coli (Gram-).
- Protocol:
 - Inoculum Prep: Dilute overnight bacterial culture to CFU/mL in Mueller-Hinton Broth (MHB).
 - Plate Setup: Use 96-well polypropylene plates (prevents peptide adsorption).
 - Serial Dilution: Add peptide (0.5 to 128 μ M) in two-fold dilutions.
 - Incubation: Add 50 μ L bacteria to 50 μ L peptide solution. Incubate at 37°C for 18–24h.
 - Readout: Measure OD600. MIC is the lowest concentration with no visible growth.
 - Control: Positive control (Ampicillin); Negative control (Sterile MHB).

Hemolytic Activity Assay (Toxicity)

Objective: Determine selectivity. High therapeutic index requires low hemolysis relative to MIC.

- Protocol:

- Blood Prep: Wash fresh human/rabbit erythrocytes (hRBCs) 3x with PBS. Resuspend to 4% v/v.
- Incubation: Mix 100 μ L RBC suspension with 100 μ L peptide (serial dilutions). Incubate 1h at 37°C.
- Separation: Centrifuge at 1000 x g for 5 min.
- Quantification: Measure absorbance of supernatant at 540 nm (Hemoglobin release).
- Calculation:

(Positive control: 1% Triton X-100; Negative control: PBS).

References

- UniProt Consortium. (2024). UniProtKB - D2K8I2 (Odorranain-F-RA1). UniProt.[4] [\[Link\]](#)
- Li, J., et al. (2007). Antimicrobial activity and mechanism of action of the antimicrobial peptide, odorranain-M1. Peptides.[1][4][6][7][8][9][10] [\[Link\]](#)
- Conlon, J. M. (2008). Reflections on a systematic nomenclature for antimicrobial peptides from the skins of frogs of the family Ranidae. Peptides.[1][4][6][7][8][9][10] [\[Link\]](#)
- Gene Ontology Consortium. (2024). AmiGO 2: Term Details for GO:0006952 (Defense Response). Gene Ontology. [\[Link\]](#)
- InterPro. (2024). Entry IPR012521: Antimicrobial_frog_2.[1][4] EMBL-EBI.[3] [\[Link\]](#)

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Sources

- [1. uniprot.org \[uniprot.org\]](https://www.uniprot.org)

- [2. Gene Ontology overview \[geneontology.org\]](#)
- [3. youtube.com \[youtube.com\]](#)
- [4. Odorranain-F-RA1 peptide precursor \[camp.bicnirrh.res.in\]](#)
- [5. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. antimicrobial peptide production Gene Ontology Term \(GO:0002775\) \[informatics.jax.org\]](#)
- [7. A potential wound healing-promoting peptide from frog skin - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. Plant antimicrobial peptides: structures, functions, and applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. mdpi.com \[mdpi.com\]](#)
- [10. \[In vitro activities of Odorrana grahama antimicrobial peptides from skin against 5 pathogenic bacteria\] - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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